

AG-825: A Technical Guide to a Selective ErbB2 Inhibitor

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Compound of Interest

Compound Name: AG-825

Cat. No.: B7805358

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Introduction

AG-825 is a tyrphostin derivative identified as a potent and selective inhibitor of the ErbB2 receptor tyrosine kinase, also known as HER2/neu.[1][2][3] Overexpression or amplification of the ERBB2 gene is a key driver in the development and progression of several human cancers, most notably breast cancer.[4] **AG-825** exerts its anti-cancer effects by competitively binding to the ATP pocket of the ErbB2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[5] This technical guide provides a comprehensive overview of **AG-825**, including its biochemical properties, mechanism of action, and detailed protocols for key experimental assays.

Biochemical and Pharmacological Data

AG-825 demonstrates significant selectivity for ErbB2 over other members of the ErbB family, such as EGFR (ErbB1). This selectivity is a critical attribute for targeted cancer therapy, as it can minimize off-target effects.

Parameter	Value	Target/System	Reference
IC50	0.15 μ M	ErbB2 Autophosphorylation	
0.35 μ M	ErbB2 Tyrosine Phosphorylation		
19 μ M	ErbB1 (EGFR) Autophosphorylation		
40 μ M	PDGFR Autophosphorylation		
~15 μ M	IL-6-induced STAT3 Tyrosine Phosphorylation		
30 μ M	Antiproliferative activity (HCC1954 cells, 72h)		
In Vivo Dosage	20 mg/kg (i.p.)	Mouse Xenograft Model	

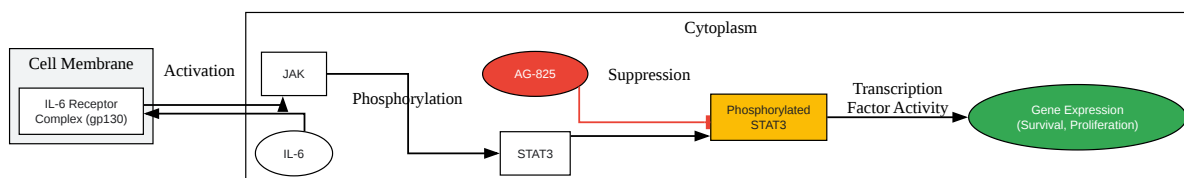
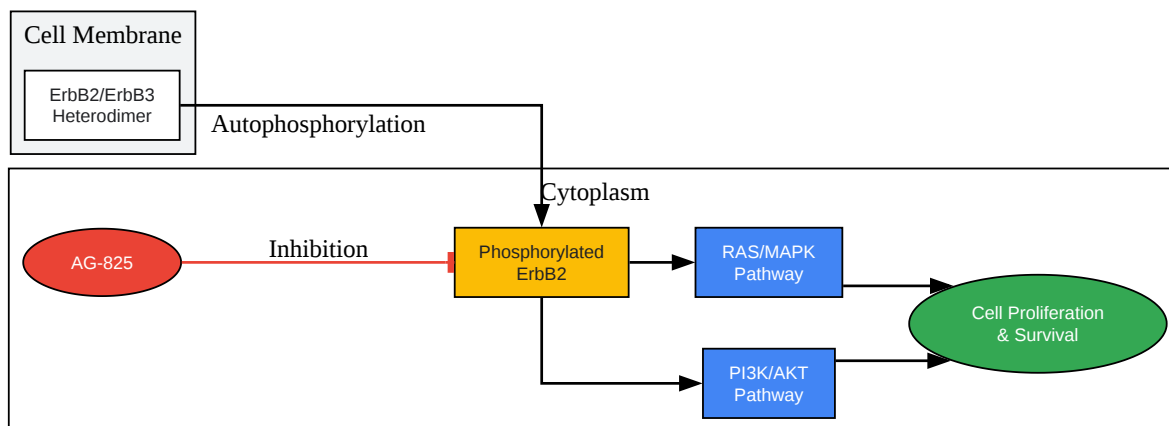
Mechanism of Action and Signaling Pathways

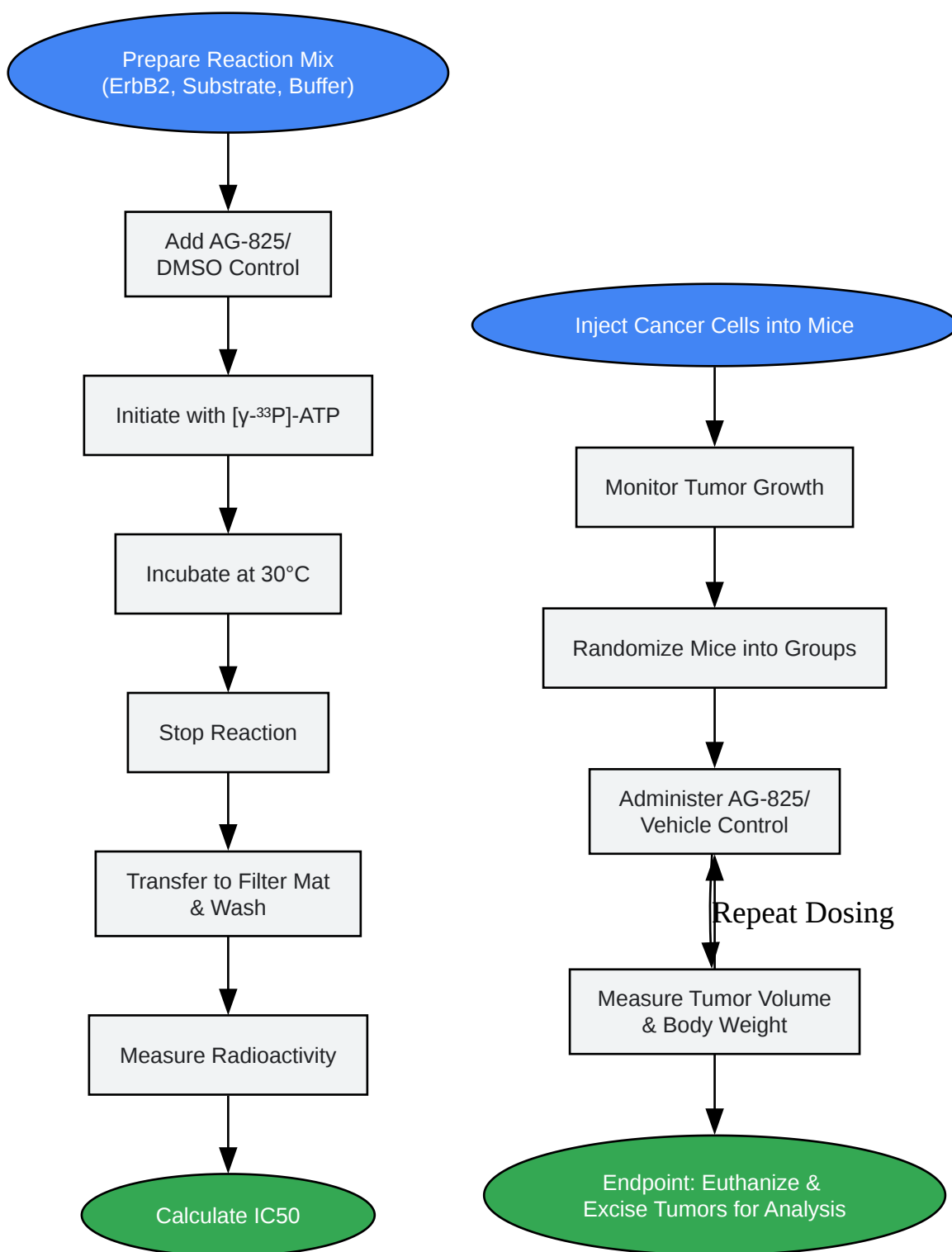
AG-825 functions as an ATP-competitive inhibitor of the ErbB2 tyrosine kinase. By blocking the catalytic activity of ErbB2, **AG-825** prevents the phosphorylation of key tyrosine residues within the intracellular domain of the receptor. This inhibition disrupts the intricate signaling network downstream of ErbB2, which is fundamental to the malignant phenotype of ErbB2-overexpressing cancer cells.

ErbB2 Signaling Pathway Inhibition by AG-825

The binding of ligands, such as heregulin (HRG), to other ErbB family members (e.g., ErbB3) leads to the formation of heterodimers with ErbB2. This dimerization stimulates the kinase activity of ErbB2, resulting in the autophosphorylation of its C-terminal tail and the subsequent recruitment and activation of various signaling proteins. These proteins, in turn, activate critical downstream pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways,

which are central to cell proliferation and survival. **AG-825** intervenes at the initial step of this cascade by preventing ErbB2 autophosphorylation.





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